Benzoyl chloride 4-nitrophenylhydrazone
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Overview
Description
Benzoyl chloride 4-nitrophenylhydrazone is an organic compound that belongs to the class of hydrazones. It is derived from benzoyl chloride and 4-nitrophenylhydrazine. This compound is known for its unique structural properties, which include a conjugated system and the presence of electron-withdrawing nitro groups. These features make it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl chloride 4-nitrophenylhydrazone can be synthesized by reacting benzoyl chloride with 4-nitrophenylhydrazine. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to promote the reaction between benzoyl chloride and 4-nitrophenylhydrazine. The product is then purified through recrystallization from solvents like acetone, dioxane, or ethanol .
Chemical Reactions Analysis
Types of Reactions: Benzoyl chloride 4-nitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminobenzoyl derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the hydrazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Nitrobenzoyl derivatives.
Reduction: Aminobenzoyl derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used
Scientific Research Applications
Benzoyl chloride 4-nitrophenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoyl chloride 4-nitrophenylhydrazone involves its ability to form stable hydrazone linkages with various substrates. The presence of the nitro group enhances its reactivity by making the hydrazone moiety more electrophilic. This allows the compound to participate in a variety of chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed effects .
Comparison with Similar Compounds
Phenylhydrazone of benzoyl chloride: Similar in structure but lacks the nitro group, resulting in different reactivity and properties.
4-Nitrophenylhydrazone of acetyl chloride: Similar nitro group but different acyl chloride, leading to variations in chemical behavior.
Uniqueness: Benzoyl chloride 4-nitrophenylhydrazone is unique due to the presence of both the benzoyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
25939-13-3 |
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Molecular Formula |
C13H10ClN3O2 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
(E)-N-(4-nitrophenyl)benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10ClN3O2/c14-13(10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(18)19/h1-9,15H/b16-13+ |
InChI Key |
JFDRODAOMXUGGM-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/Cl |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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